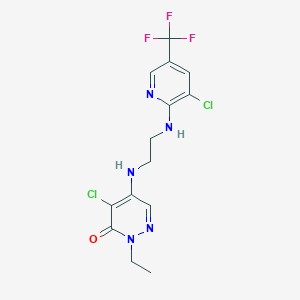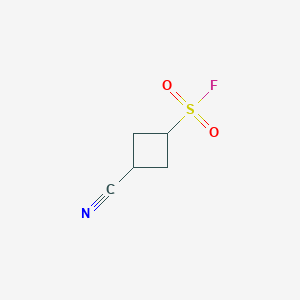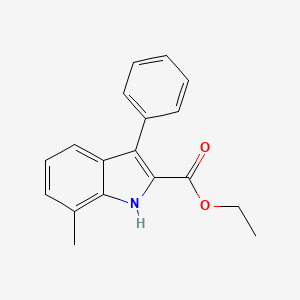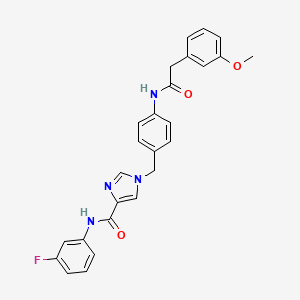
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone” is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . Particularly, some oxadiazole derivatives have been identified as potent agonists of the G-protein coupled bile acid receptor-1 (GPBAR1), which is a prominent target for the treatment of metabolic and inflammatory diseases .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves the design and biological evaluation of the compounds . The process includes the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis process is followed by desulfurization and intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by a five-membered ring, which includes three carbon atoms and two nitrogen atoms . The structure also includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole derivatives include annulation reactions, followed by desulfurization and intramolecular rearrangement . These reactions can yield a high percentage of the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by the presence of the pyrrolidine ring . These compounds comply with Lipinski and Veber rules, indicating good bioavailability .Scientific Research Applications
- Bioisosteric Properties : The 1,2,4-oxadiazole ring mimics amide functionality but exhibits better hydrolytic and metabolic stability, making it an attractive pharmacophore for drug design .
- Synthetic Methods : Scientists have developed various synthetic approaches to access 1,2,4-oxadiazole-based compounds. These methods enable the creation of diverse chemical libraries for screening .
- Structure-Activity Relationship (SAR) : Researchers have investigated the SAR of 1,2,4-oxadiazole derivatives to understand how modifications affect their biological activity. This knowledge guides rational drug design .
- Biological Activities : The compound’s biological potential includes anticancer, antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, antihypertensive, antiviral, anti-HIV, and antidiabetic properties .
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction with its targets leads to changes in the receptor’s activity and downstream effects.
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways. For instance, in intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to systemic regulation of multiple metabolic pathways, including lowering blood glucose and insulin levels, increasing insulin sensitivity, and enhancing energy expenditure .
Future Directions
The future directions in the research of oxadiazole derivatives involve the design of new compounds with different biological profiles . The aim is to discover novel molecules with excellent agricultural and medicinal activities . The pharmacokinetic properties of these compounds suggest that they might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .
properties
IUPAC Name |
(3-chlorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-11-3-1-2-9(6-11)13(18)17-5-4-10(7-17)12-15-8-19-16-12/h1-3,6,8,10H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDQCJNIIMDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)


![(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2813058.png)
![2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2813060.png)
![4-[(3-Methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2813061.png)
